molecular formula C19H16ClN3O8 B588260 Des(dimethylamino)-4-hydrazone Demeclocycline CAS No. 1177-81-7

Des(dimethylamino)-4-hydrazone Demeclocycline

Cat. No.: B588260
CAS No.: 1177-81-7
M. Wt: 449.8
InChI Key: DXWDOUNTOWSVNE-BUDMLEPKSA-N
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Description

Des(dimethylamino)-4-hydrazone Demeclocycline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups, a chloro substituent, and a hydrazinylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(dimethylamino)-4-hydrazone Demeclocycline typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of the chloro and hydrazinylidene groups under controlled conditions. Common reagents used in these reactions include chlorinating agents and hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Des(dimethylamino)-4-hydrazone Demeclocycline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Des(dimethylamino)-4-hydrazone Demeclocycline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des(dimethylamino)-4-hydrazone Demeclocycline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: A broad-spectrum antibiotic with a similar tetracene core structure.

    Doxycycline: Another tetracycline derivative with enhanced pharmacokinetic properties.

    Minocycline: Known for its improved activity against resistant bacterial strains.

Uniqueness

Des(dimethylamino)-4-hydrazone Demeclocycline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydrazinylidene moiety, in particular, differentiates it from other tetracycline derivatives and may contribute to its unique mechanism of action and applications.

Properties

IUPAC Name

(4Z,4aS,5aS,6S,12aS)-7-chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-4a,5,5a,6-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O8/c20-6-1-2-7(24)10-9(6)13(25)4-3-5-12(23-22)15(27)11(18(21)30)17(29)19(5,31)16(28)8(4)14(10)26/h1-2,4-5,13,24-27,31H,3,22H2,(H2,21,30)/b23-12-/t4-,5-,13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWDOUNTOWSVNE-BUDMLEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(C=CC(=C3C(=C2C(=O)C4(C1C(=NN)C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C3=C(C=CC(=C3C(=C2C(=O)[C@]4([C@@H]1/C(=N/N)/C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747522
Record name (4Z,4aS,5aS,6S,12aS)-7-Chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177-81-7
Record name (4Z,4aS,5aS,6S,12aS)-7-Chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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